

A Comparative Analysis of the Bioactivity of Methyl Angolensate and Other Limonoids

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Compound of Interest

Compound Name: *Methyl angolensate*

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A guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and antimalarial properties of four prominent tetranortriterpenoids: **Methyl angolensate**, Gedunin, Nimbolide, and Azadirachtin.

Limonoids, a class of chemically diverse tetranortriterpenoids, are secondary metabolites predominantly found in plants of the Meliaceae and Rutaceae families. These compounds have garnered significant interest in the scientific community for their wide array of biological activities, including potent anticancer, anti-inflammatory, and antimalarial effects. This guide provides a comparative overview of the bioactivity of **Methyl angolensate** against other well-studied limonoids—Gedunin, Nimbolide, and Azadirachtin—supported by experimental data to aid researchers and professionals in drug discovery and development.

Comparative Bioactivity: A Quantitative Overview

The following tables summarize the reported in vitro activities of **Methyl angolensate**, Gedunin, Nimbolide, and Azadirachtin against various cancer cell lines and the malaria parasite, *Plasmodium falciparum*. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anticancer Activity

The cytotoxic effects of these limonoids have been evaluated against a range of human cancer cell lines. Nimbolide, in particular, has demonstrated broad and potent anticancer activity. Data

for **Methyl angolensate** is notably more limited in the current literature.

Limonoid	Cancer Cell Line	Cell Type	IC50 (μM)	Reference(s)
Methyl Angolensate	B-16	Melanoma	18.68	[1]
ACHN	Renal	15.35	[1]	
Gedunin	NCI-H460	Non-small cell lung	8.36	[2]
MCF-7	Breast	8.8 - 11.80	[3][4]	
SkBr3	Breast	3.3	[5]	
NTERA-2	Teratocarcinoma	17.6 (48h)	[2]	
PANC-1	Pancreatic	~25	[5]	
HL60	Leukemia	5.9	[5]	
Nimbolide	Waldenstrom Macroglobulinemia	B-lymphocyte	0.20	[6]
Leukemia (CCRF-CEM)	Leukemia	17.4	[7]	
Leukemia (CEM/ADR5000)	Leukemia (multidrug-resistant)	0.3	[7]	
Choriocarcinoma (BeWo)	Trophoblastic	1.19	[6]	
Colon cancer	Colon	1.25	[6]	
PC-3	Prostate	2.0	[6]	
Bladder cancer (EJ & 5637)	Bladder	3.0	[8]	
Azadirachtin	HeLa	Cervical	~10	[9]
BCWM.1	B-lymphocyte	~13	[10]	

Anti-inflammatory Activity

The anti-inflammatory potential of these limonoids is often assessed by their ability to inhibit key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF- α and IL-6. While extensive research highlights their anti-inflammatory properties, directly comparable IC50 values are not always available.

Limonoid	Assay	IC50 (μ M)	Reference(s)
Gedunin	NO Production Inhibition (LPS-stimulated RAW 264.7 cells) - 7-deacetylgedunin	4.6	[11]
Nimbolide	TNF- α Inhibition (LPS-stimulated RAW 264.7 cells)	Qualitative Inhibition	[12][13]
IL-6 Inhibition (LPS-stimulated RAW 264.7 cells)	Qualitative Inhibition	[12][13]	
Azadirachtin	TNF- α Inhibition (LPS-stimulated THP-1 cells)	37.77% inhibition at 250 μ g/mL (extract)	[14]
IL-6 Inhibition	Qualitative Inhibition	[15][16]	

Note: Data for **Methyl angolensate**'s direct inhibition of inflammatory mediators with IC50 values is limited in the reviewed literature, though general anti-inflammatory properties have been noted.

Antimalarial Activity

The efficacy of these limonoids against the malaria parasite *Plasmodium falciparum* is a significant area of investigation, with some compounds showing promising activity against both chloroquine-sensitive and resistant strains.

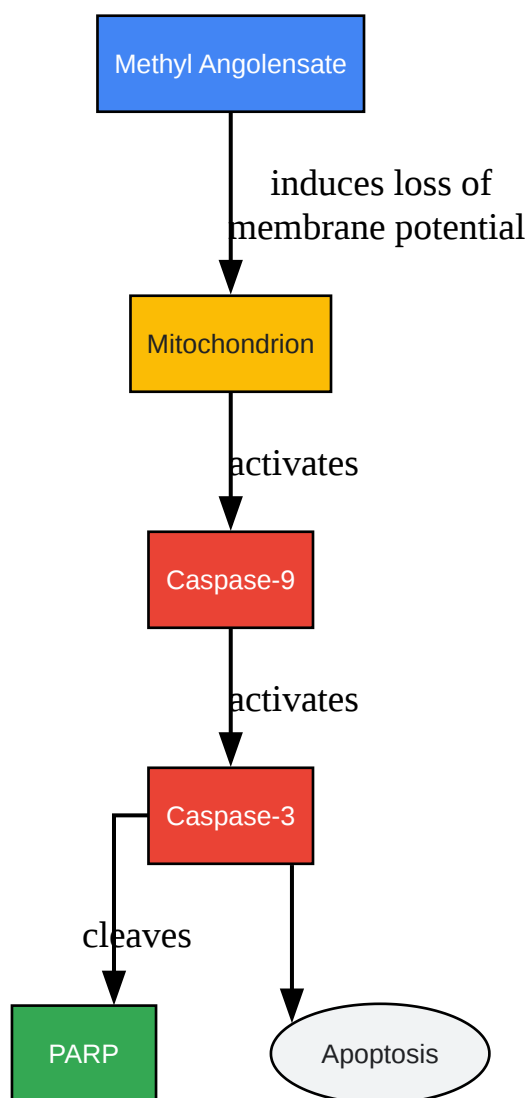
Limonoid	P. falciparum Strain	IC50 (μM)	Reference(s)
Methyl Angolensate	W2 (chloroquine-resistant)	~10.4 (as part of an extract)	[17]
Gedunin	W2 (chloroquine-resistant)	0.15	[3]
D6 (chloroquine-sensitive)	0.43	[3]	
Nimbolide	K1 (chloroquine-resistant)	~2.0	[2]
Azadirachtin	General	12.4 μg/mL (ookinete development)	[18]

Mechanisms of Action and Signaling Pathways

The bioactivities of these limonoids are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Methyl Angolensate

The primary anticancer mechanism of **Methyl angolensate** involves the induction of the intrinsic apoptotic pathway.[19] This is characterized by the loss of mitochondrial membrane potential, activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[19]

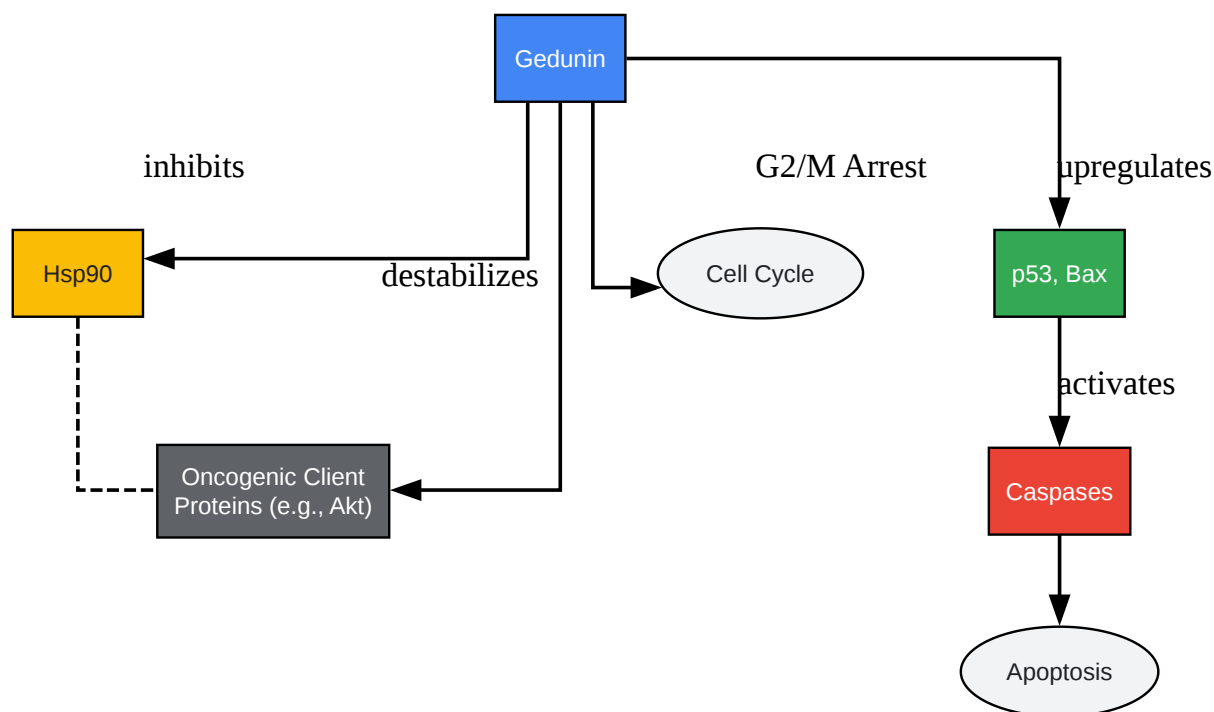


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Methyl Angolensate's intrinsic apoptotic pathway.

Gedunin

Gedunin exhibits its anticancer effects through multiple mechanisms. It is a known inhibitor of Heat Shock Protein 90 (Hsp90), leading to the degradation of client proteins essential for cancer cell survival.[2] Gedunin also induces G2/M phase cell cycle arrest and triggers apoptosis through the upregulation of p53 and Bax, and activation of caspases.[2][20]

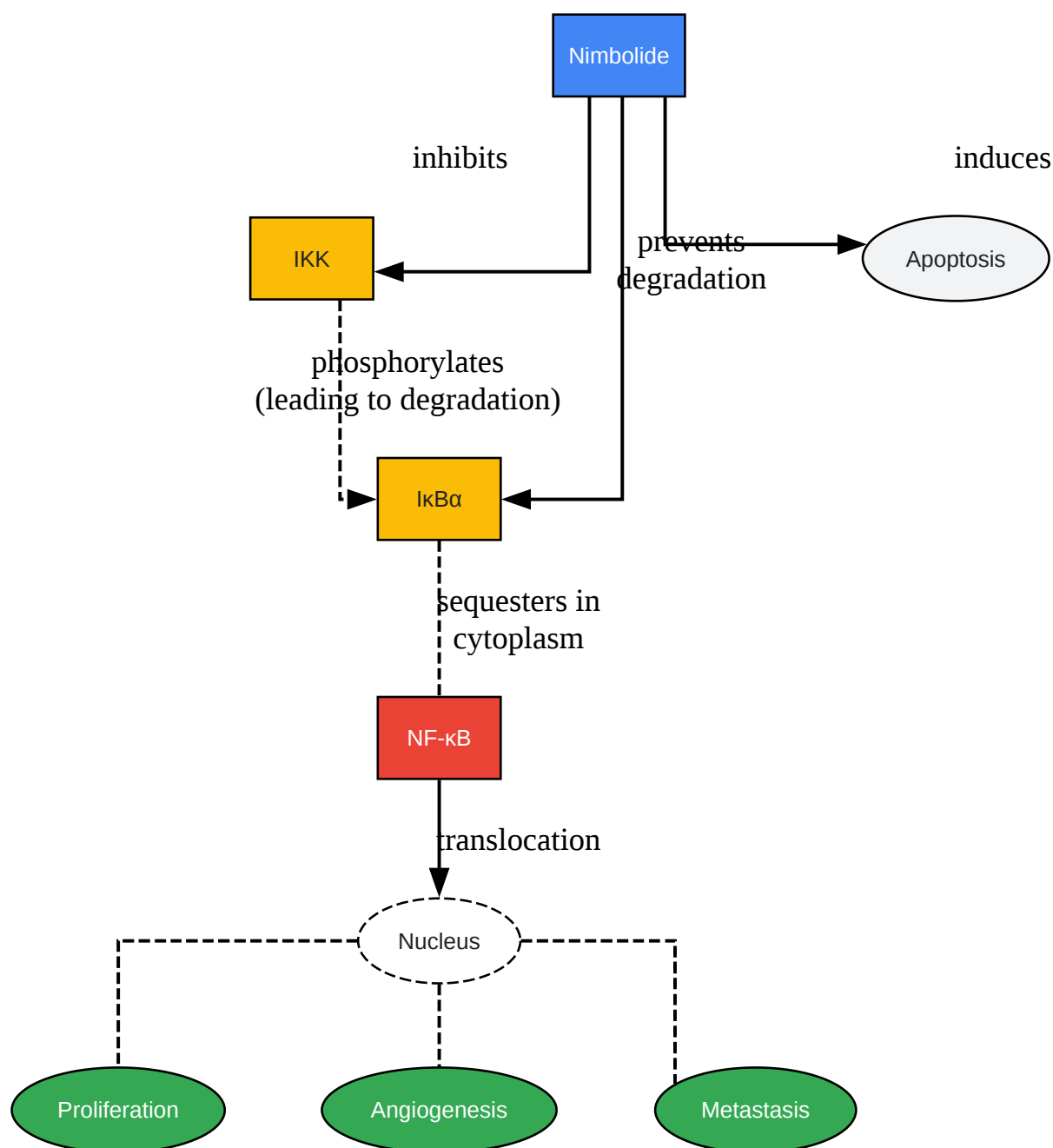


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Anticancer mechanisms of Gedunin.

Nimbolide

Nimbolide's potent bioactivity stems from its ability to modulate multiple signaling pathways, including NF- κ B, PI3K/Akt, and MAPK.[21] By inhibiting the NF- κ B pathway, Nimbolide suppresses the expression of genes involved in cell proliferation, angiogenesis, and metastasis, and promotes apoptosis.[21]



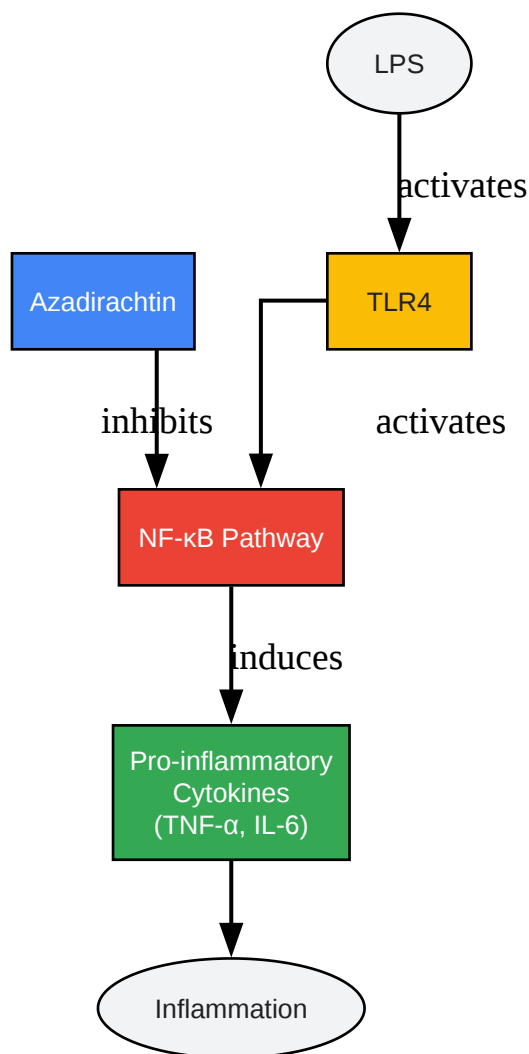
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Nimbolide's inhibition of the NF-κB pathway.

Azadirachtin

Azadirachtin's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[22] In cancer

cells, Azadirachtin can induce apoptosis through a p53-independent mechanism, making it a potential therapeutic for cancers with p53 mutations.[9]



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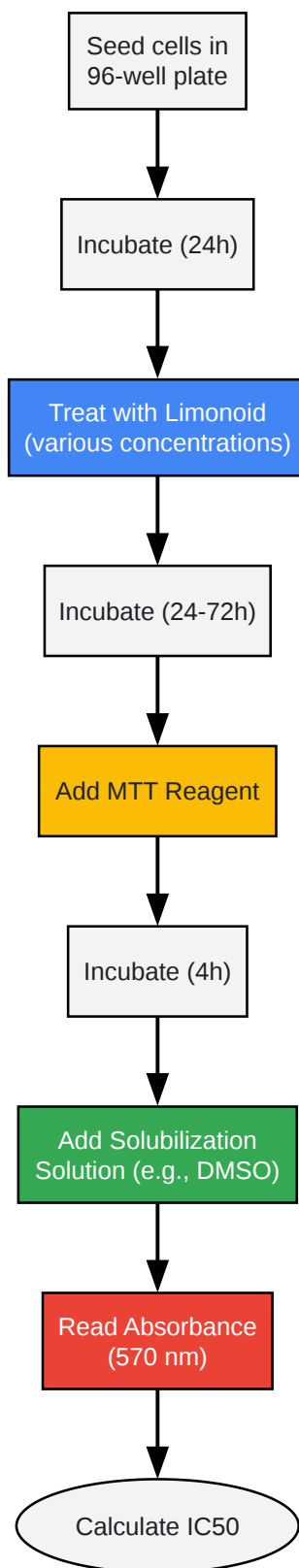
Anti-inflammatory mechanism of Azadirachtin.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of bioactivity. Below are detailed methodologies for key assays cited in this guide.

MTT Assay for Anticancer Activity (Cell Viability)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.



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Workflow for the MTT cell viability assay.

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5×10^3 to 1×10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.^[2]
- Compound Treatment: Prepare serial dilutions of the limonoid compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).^[2]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.^[3]
- Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.^[5]
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.^[5]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

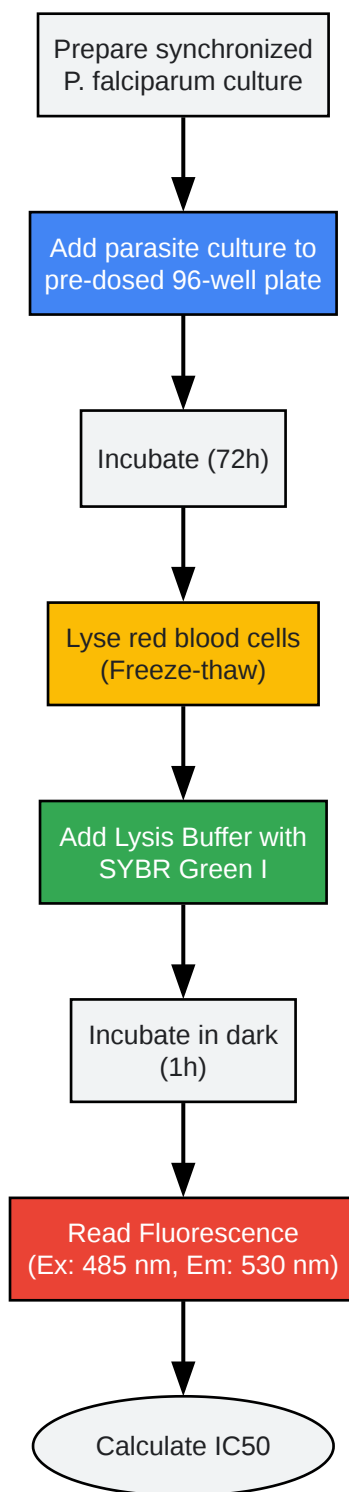
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants as a measure of NO production by macrophages.

Protocol:

- Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1.5×10^5 cells/mL and incubate for 24 hours.[17]
- Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the limonoid compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μ g/mL) to induce an inflammatory response.[10]
- Incubation: Incubate the plates for 24 hours.[17]
- Supernatant Collection: Collect the cell culture supernatant from each well.
- Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[17]
- Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.[9]
- Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition to determine the IC50 value.

SYBR Green I-based Fluorescence Assay for Antimalarial Activity

This assay measures the proliferation of *Plasmodium falciparum* in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.



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Workflow for the SYBR Green I antimalarial assay.

Protocol:

- **Parasite Culture:** Maintain a synchronized culture of *P. falciparum* in human erythrocytes. Dilute the culture to a starting parasitemia of approximately 0.5% in a 2% hematocrit suspension.^[4]
- **Drug Plating:** Add serial dilutions of the limonoid compounds to a 96-well microplate.
- **Incubation:** Add the parasite culture to each well and incubate for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).^[4]
- **Lysis:** Lyse the red blood cells by freezing the plate at -20°C or -80°C, followed by thawing.
- **SYBR Green I Addition:** Add lysis buffer containing SYBR Green I to each well.
- **Incubation:** Incubate the plate in the dark at room temperature for 1 hour.^[22]
- **Fluorescence Measurement:** Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- **Data Analysis:** Determine the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Conclusion

This comparative guide highlights the significant therapeutic potential of the limonoids **Methyl angolensate**, Gedunin, Nimbolide, and Azadirachtin. Nimbolide consistently demonstrates the most potent and broad-spectrum anticancer activity among the compared compounds. Gedunin also shows considerable promise against various cancers and malaria. While Azadirachtin's strengths appear more pronounced in its anti-inflammatory and antimalarial (transmission-blocking) activities, more research is needed to fully elucidate its anticancer potential. **Methyl angolensate** remains a less-characterized limonoid, and further studies are warranted to establish its full bioactivity profile and mechanisms of action. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate these promising natural products for drug development.

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